Azolimine

Übersicht

Beschreibung

It is an imidazolidinone derivative that has shown the ability to antagonize the effects of mineralocorticoids on renal electrolyte excretion . This compound has been studied for its potential diuretic properties and its ability to improve the urinary sodium/potassium ratio when used in combination with other diuretics .

Vorbereitungsmethoden

Azolimine can be synthesized through two primary methods:

-

Method 1

-

Method 2

Reactants: Phenylcyanamide hemihydrate, sodium methoxide, N-methylchloroacetamide.

Procedure: Dissolve 133.0 g of phenylcyanamide hemihydrate in 1500 ml of absolute alcohol. Add 55.0 g of sodium methoxide and stir for 30 minutes. Add 113.0 g of N-methylchloroacetamide, heat to reflux for 4 hours, and allow to stand overnight. Filter the white precipitate, wash with ethanol, and concentrate the ethanol filtrate.

Analyse Chemischer Reaktionen

Azolimine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions with various reagents to form substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Azolimine has been extensively studied for its applications in several domains:

Chemistry

- Model Compound : this compound serves as a model compound for studying imidazolidinone chemistry and its derivatives. Its unique structure aids in understanding the behavior of similar nitrogenous compounds.

- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, which are critical for developing new derivatives with altered pharmacological properties.

Biology

- Renal Physiology : this compound has been investigated for its effects on renal electrolyte balance, particularly its role in natriuresis (sodium excretion). Studies have shown that it enhances the efficacy of traditional diuretics when used in combination.

- Electrolyte Management : The compound has demonstrated the ability to improve the urinary sodium-to-potassium ratio, which is vital for managing electrolyte disorders.

Medicine

- Diuretic Potential : this compound is explored as a potential diuretic agent. It has shown effectiveness in animal models, particularly when administered alongside mineralocorticoids.

- Therapeutic Applications : The compound's antagonistic properties against mineralocorticoids suggest potential therapeutic applications in conditions related to mineralocorticoid excess.

Case Studies

The following table summarizes key studies that highlight the applications of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Adrenalectomized Rats | Significant natriuresis observed with this compound + desoxycorticosterone; enhances diuretic efficacy. |

| Study 2 | Conscious Dogs | Effective only when combined with mineralocorticoids; suggests a unique mechanism of action. |

| Study 3 | Sodium-deficient Rats | Improved urinary sodium/potassium ratio with diuretic combination; potential for managing electrolyte disorders. |

Wirkmechanismus

Azolimine exerts its effects by antagonizing the action of mineralocorticoids on renal electrolyte excretion. It binds to mineralocorticoid receptors, preventing the binding of endogenous mineralocorticoids like aldosterone. This inhibition reduces the reabsorption of sodium and water in the kidneys, leading to increased excretion of sodium and water, and consequently, a diuretic effect .

Vergleich Mit ähnlichen Verbindungen

Azolimine is unique compared to other mineralocorticoid antagonists due to its nonsteroidal nature. Similar compounds include:

Amiloride: A potassium-sparing diuretic that inhibits sodium channels in the distal convoluted tubule.

Triamterene: Another potassium-sparing diuretic that works similarly to amiloride.

Spironolactone: A steroidal mineralocorticoid antagonist that competes with aldosterone for receptor sites in the distal convoluted tubule.

This compound’s greater efficacy in the presence of mineralocorticoids distinguishes it from noncompetitive mineralocorticoid antagonists like amiloride and triamterene .

Biologische Aktivität

Azolimine, a compound belonging to the imidazolidinone class, has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

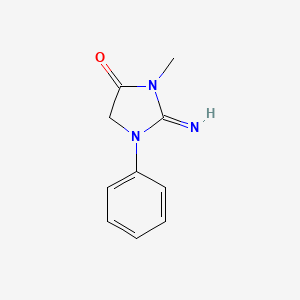

Chemical Structure and Properties

This compound is characterized by its unique imidazolidinone structure, which features a nitrogen-containing heterocyclic ring. The molecular formula of this compound is C₅H₈N₂O, and it is primarily recognized for its role as a pH indicator in biochemical applications. The compound exhibits distinct color changes based on pH levels: it appears red in acidic conditions (pH < 4.5) and blue in basic conditions (pH > 8.3) . This property is crucial for laboratory settings where monitoring acidity or alkalinity is essential.

This compound functions primarily as a mineralocorticoid antagonist , impacting renal electrolyte excretion. Research indicates that this compound can significantly improve the urinary sodium/potassium (Na/K) ratio when administered alongside traditional diuretics such as thiazides and furosemide . Its effectiveness appears to be enhanced in the presence of mineralocorticoids, suggesting that while it may not act purely as a competitive antagonist, its activity is modulated by the presence of these hormones.

Biological Activities

- Electrolyte Regulation : this compound has been shown to antagonize the effects of mineralocorticoids on renal electrolyte excretion in various animal models. In studies involving adrenalectomized rats, high doses of this compound induced natriuresis even without exogenous mineralocorticoids, although its efficacy was notably higher in their presence .

- pH Indicator Applications : As a pH indicator, this compound's ability to change color based on hydrogen ion concentration makes it valuable in biochemical assays and environmental monitoring. Its role in indicating pH changes is particularly beneficial for applications requiring precise acidity measurements .

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- In a controlled study, this compound was administered to conscious dogs receiving saline and dextrose infusions. The compound exhibited significant effectiveness only when desoxycorticosterone (DCA) was present, indicating its selective action under certain hormonal conditions .

- Additional studies have explored the synthesis of related compounds within the imidazolidinone class, showcasing this compound as a model compound for understanding the biological behaviors of nitrogenous compounds .

Eigenschaften

IUPAC Name |

2-imino-3-methyl-1-phenylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMDCTAAOGEIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866018 | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395-18-2, 40828-45-3 | |

| Record name | Azolitmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azolimine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azolitmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOLIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.